molecular formula C11H7Cl3N2 B1487960 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine CAS No. 1478361-22-6

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine

Cat. No. B1487960
CAS RN: 1478361-22-6
M. Wt: 273.5 g/mol
InChI Key: MZCWFRYFVYYBOU-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine (4-C6-DCP-2MP) is a pyrimidine derivative that has been widely studied for its synthesis, scientific research applications, and biochemical and physiological effects. 4-C6-DCP-2MP has been found to have a wide range of potential applications in the laboratory, including in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Process Research

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine has been identified as an important intermediate in the synthesis of synthetic anticancer drugs, such as dasatinib. Research by Guo Lei-ming (2012) explored the optimal conditions for its synthesis, highlighting its significance in pharmaceutical manufacturing processes (Guo Lei-ming, 2012).

Antimicrobial Applications

New pyrimidine derivatives, including those related to this compound, have shown promise in antimicrobial studies. Abdelghani et al. (2017) synthesized various pyrimidine compounds and evaluated their antimicrobial effectiveness, indicating potential applications in combating bacterial and fungal infections (Essam Abdelghani et al., 2017).

Molecular Docking and Structural Analysis

A study by Aayisha et al. (2019) on a closely related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, explored its role as an alpha-2-imidazoline receptor agonist antihypertensive agent. Through molecular docking and experimental analysis, the research sheds light on the potential of pyrimidine derivatives in hypertension treatment (S. Aayisha et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine are the SARS-CoV-2 proteins: 3TNT and 6LU7 . These proteins play a crucial role in the life cycle of the SARS-CoV-2 virus, making them potential targets for therapeutic intervention.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, thereby inhibiting their function. The compound exhibits a binding affinity of

properties

IUPAC Name

4-chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCWFRYFVYYBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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